molecular formula C10H6O2 B6608592 6-ethynyl-1,3-dihydro-2-benzofuran-1-one CAS No. 2870701-96-3

6-ethynyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6608592
CAS No.: 2870701-96-3
M. Wt: 158.15 g/mol
InChI Key: YMBNLDMZUDARSM-UHFFFAOYSA-N
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Description

6-ethynyl-1,3-dihydro-2-benzofuran-1-one (CID 165947234) is a high-purity benzofuran derivative with the molecular formula C10H6O2, offered as a key building block for medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged structure in pharmaceutical development known for its widespread presence in natural products and bioactive molecules . Benzofuran derivatives demonstrate remarkable application potential across diverse therapeutic areas, with documented activities including antitumor , anti-inflammatory , antibacterial, and antifungal effects . The ethynyl functional group on the benzofuran scaffold provides a versatile handle for further synthetic modification via click chemistry or metal-catalyzed coupling reactions, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h1,3-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNLDMZUDARSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(COC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethynyl 1,3 Dihydro 2 Benzofuran 1 One and Analogues

Retrosynthetic Analysis and Key Precursors for 6-Ethynyl-1,3-dihydro-2-benzofuran-1-one

Retrosynthetic analysis of this compound, also known as 6-ethynylphthalide, suggests several logical pathways for its construction. The most apparent disconnection is the carbon-carbon triple bond, pointing to a Sonogashira cross-coupling reaction as a key final step. wikipedia.orgorganic-chemistry.orglibretexts.org This strategy identifies a 6-halophthalide, such as 6-bromophthalide, as a primary precursor. The ethynyl (B1212043) group can be installed by coupling this precursor with a suitable terminal alkyne, like trimethylsilylacetylene, followed by deprotection. organic-chemistry.org

A more convergent approach involves the simultaneous formation of the heterocyclic ring and installation of the side chain. A key strategy here is the domino Sonogashira coupling followed by a 5-exo-dig cyclization. rsc.org This retrosynthetic route disconnects the phthalide (B148349) into a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid substituted at the 4-position) and a terminal alkyne. rsc.org The synthesis of the required substituted 2-bromobenzoic acids can be achieved from corresponding aldehydes via oxidation. rsc.org

Further disconnection of the benzofuranone core itself points to precursors like substituted o-hydroxyacetophenones and chloroacetone (B47974) for building the benzofuran (B130515) skeleton, which can then be further functionalized. nih.gov Another pathway involves the cyclization of ortho-substituted arylaldehydes or the C3-alkylation of a pre-formed phthalide. rsc.org These disconnections highlight the central role of halogenated benzoic acids and phthalides as critical intermediates in the synthesis of the target molecule.

Direct Synthesis Approaches to the this compound Core

The direct synthesis of the this compound core and its analogues is dominated by powerful transition-metal-catalyzed reactions that enable efficient bond formation.

Palladium-Catalyzed Coupling Reactions: Sonogashira Cyclization and Related Transformations

Palladium-catalyzed reactions are fundamental to the synthesis of arylalkynes and are extensively used for constructing complex heterocyclic systems. wikipedia.orglibretexts.orglatamjpharm.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a premier method for introducing the ethynyl moiety onto the benzofuranone scaffold. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and co-catalyzed by a copper(I) salt in the presence of an amine base. libretexts.org

A highly efficient one-pot strategy for synthesizing substituted phthalides involves a domino sequence of a Sonogashira coupling followed by a 5-exo-dig cyclization. rsc.org While this can be achieved with palladium catalysis, copper-catalyzed versions are also effective. In a palladium-catalyzed cascade, an o-alkynylaniline can undergo aminocyclization followed by a Heck-type coupling to yield dehydrotryptophan derivatives, illustrating a similar cascade principle for heterocycle formation. latamjpharm.org The versatility of palladium catalysis allows for the coupling of various aryl halides (I, Br, Cl) and triflates with a broad range of terminal alkynes. wikipedia.org

The development of N-heterocyclic carbene (NHC) ligands has further enhanced the efficacy of palladium catalysts, offering robust alternatives to traditional phosphine (B1218219) ligands. nih.gov These catalysts have been successfully applied in domino Sonogashira coupling/cyclization reactions for the one-pot synthesis of benzofuran derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions for Arylalkyne Synthesis
Aryl HalideAlkyneCatalyst SystemBase/SolventConditionsYieldReference
Aryl IodideTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFMicrowave, 5-25 minExcellent organic-chemistry.org
Aryl BromidePhenylacetylenePd(OAc)₂ / PS-TriphenylphosphinePyrrolidine / THFMicrowave, 130°C, 15 min81-97% ablelab.eu
2-Iodo-N-phenylbenzamideDifluorocarbene (source)Pd(OAc)₂ / XantphosCs₂CO₃ / Dioxane120°C, 12 hHigh rsc.org
Aryl Iodide/BromideTerminal AlkyneDipyridylpalladium complexPyrrolidine / Water (reflux)Air atmosphereGood wikipedia.org

Copper-Catalyzed Intramolecular Annulation Reactions

Copper catalysis offers a powerful and often more economical alternative to palladium for certain transformations. nih.gov A noteworthy application is the one-pot synthesis of 3-substituted phthalides via a copper-catalyzed domino Sonogashira coupling and 5-exo-dig cyclization. rsc.org This process starts from readily available o-bromobenzoic acids and terminal alkynes. rsc.org The reaction proceeds under mild conditions, with a proposed mechanism involving the formation of a copper-acetylide, which undergoes coupling with the C-Br bond. rsc.org This is followed by an intramolecular attack of the carboxylate onto the alkyne moiety, coordinated to Cu(I), to furnish the phthalide product. rsc.org

Copper catalysts are also proficient in mediating the oxidative annulation of phenols and unactivated internal alkynes to produce benzofuran derivatives. rsc.org Furthermore, copper-catalyzed multicomponent reactions involving o-iodophenols and allenes can generate 2-vinylbenzofurans through a cascade of oxa-Michael addition, C-arylation, and vinylation. acs.org The synthesis of benzofurans from o-iodophenols and acyl chlorides with phosphorus ylides is another example of a copper-catalyzed one-pot process. organic-chemistry.org These methods showcase the versatility of copper in forming the core benzofuranone structure and its derivatives through various intramolecular cyclization pathways. rsc.orgnih.gov

Cycloaddition Strategies for Benzofuranone Scaffold Formation

Cycloaddition reactions provide a powerful means for constructing cyclic systems with high stereocontrol and are employed in the synthesis of diverse heterocyclic structures. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this class of reactions. nih.gov A regioselective synthesis of benzofuranones has been developed using a reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups. nsf.gov This transformation proceeds through a cascade involving a Diels-Alder cycloaddition, elimination of nitrous acid, and a retro-cycloaddition to yield a phenol (B47542) with a tethered ester, which then cyclizes to the benzofuranone. nsf.gov This method allows for the creation of complex substitution patterns with excellent regiocontrol. nsf.gov

Dipolar [3+2] cycloadditions are another key strategy, providing access to five-membered heterocycles. libretexts.org While often used to add further complexity to a pre-existing benzofuranone core, the underlying principles can be applied to scaffold construction. Additionally, palladium-catalyzed [4+1] cycloaddition reactions have been reported for the synthesis of N-substituted phthalimides, a related class of compounds, demonstrating the potential for cycloaddition strategies in building the core ring system. rsc.org

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Advanced strategies like microwave-assisted synthesis are at the forefront of this movement, offering significant advantages over traditional methods.

Microwave-Assisted Organic Synthesis (MAOS) for Benzofuranone Formation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. youtube.com By utilizing microwave irradiation, MAOS can dramatically reduce reaction times from hours or days to mere minutes, often leading to increased product yields and purities. nih.govorganic-chemistry.org The uniform and rapid heating provided by microwaves minimizes the formation of byproducts and saves considerable energy. nih.gov

This technology has been successfully applied to many of the key reactions used to synthesize benzofuranones and their precursors. Microwave-enhanced Sonogashira coupling reactions have been shown to be exceptionally rapid and efficient for a broad range of substrates, including aryl iodides, bromides, and chlorides. organic-chemistry.orgmdpi.com High yields can be achieved in as little as 5-25 minutes under controlled microwave irradiation. organic-chemistry.org Copper-free Sonogashira couplings have also been optimized under microwave conditions, further enhancing the green credentials of the process. mdpi.combenthamdirect.com The synthesis of related heterocyclic structures like phthalimides and phthalazines has also been significantly accelerated using MAOS, highlighting its broad applicability. latamjpharm.orgtsijournals.com The combination of MAOS with solvent-free conditions or the use of green solvents like ionic liquids represents a powerful approach to sustainable chemical manufacturing. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction TypeConventional ConditionsMicrowave-Assisted ConditionsKey Advantages of MAOSReference
Sonogashira CouplingHours to days, often requires heating5-25 minutes at controlled temperaturesDrastic reduction in time, high yields organic-chemistry.org
Alkylation (Phthalimide synthesis)7 days (incomplete conversion)42 minutes (complete conversion)Reduced time, higher selectivity, less solvent nih.gov
Diels-Alder Cycloaddition (on SWNTs)3 days (low conversion)45 minutesSignificantly faster reaction, higher conversion organic-chemistry.org
Cu(I)-free Sonogashira CouplingTypically requires elevated temperatures30 minutes at 50°CMild conditions, fast, high yield (up to 98%) mdpi.com

Atom-Economy and Sustainable Synthesis Routes

In modern organic synthesis, the principles of green chemistry, particularly atom economy, are paramount. rsc.orgwikipedia.org Atom economy focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. rsc.orgwikipedia.org For the synthesis of complex molecules like this compound, developing atom-economical routes is a key research objective.

One approach to enhance atom economy in the synthesis of the core phthalide structure is through direct C-H bond functionalization. rsc.org Visible-light-induced photoredox catalysis has emerged as a powerful tool for the direct oxidative lactonization of C(sp³)–H bonds to form phthalides, using oxygen as a green terminal oxidant under metal-free conditions. rsc.org This method avoids the need for pre-functionalized starting materials and stoichiometric oxidants, which are common in traditional methods and often lead to poor atom economy.

Another strategy involves catalytic cycloaddition reactions. For instance, the synthesis of furan (B31954) derivatives from biomass-derived starting materials using [2+2+2] and [4+2] cycloaddition reactions represents an atom-economic approach to building heterocyclic cores. nih.gov Such strategies, if adapted to the benzofuranone system, could provide sustainable pathways to phthalide analogues. The ideal synthesis of this compound would involve a convergent approach where the benzofuranone core and the ethynyl moiety are assembled with minimal generation of byproducts.

The following table summarizes some atom-economical reactions relevant to the synthesis of the benzofuranone core and related structures:

Reaction TypeKey FeaturesSustainability Aspect
Photoredox-catalyzed C(sp³)–H LactonizationMetal-free, uses O₂ as the terminal oxidant. rsc.orgHigh atom economy, avoids stoichiometric metallic oxidants.
[n+m] CycloadditionsAll atoms from reactants are incorporated into the product. nih.gov100% atom economy in ideal cases.
Transition-metal-catalyzed CarbonylationDirect incorporation of a carbonyl group. nih.govCan be highly atom-economical if catalytic.

This table is generated based on principles of atom economy and examples from the synthesis of related heterocyclic compounds.

Synthetic Exploration of this compound Derivatives and Analogues

The presence of both a reactive ethynyl group and a versatile benzofuranone scaffold in this compound makes it a valuable platform for the synthesis of a diverse range of derivatives.

The terminal alkyne functionality in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Sonogashira Coupling: The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.orgyoutube.com The ethynyl group of this compound can be coupled with a wide array of aryl and vinyl halides or triflates to generate more complex derivatives. The reaction is generally carried out under mild conditions, tolerating a broad range of functional groups. wikipedia.org

Click Chemistry: The ethynyl group is a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govtcichemicals.com This reaction is highly efficient and regioselective, leading to the formation of stable 1,2,3-triazole rings. nih.govtcichemicals.com By reacting this compound with various organic azides, a library of triazole-containing derivatives can be readily synthesized. This approach is particularly valuable for creating conjugates with biomolecules or for the development of functional materials. nih.govresearchgate.net

The following table outlines key reactions for the functionalization of the ethynyl group:

ReactionReagents/CatalystsProduct
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl-substituted alkyne
Azide-Alkyne Cycloaddition (Click Chemistry)Organic Azide (B81097), Cu(I) catalyst1,2,3-Triazole
HydrofunctionalizationVarious reagents (e.g., thiols, amines)Functionalized alkenes

This table is a summary of common reactions involving the ethynyl functional group.

The benzofuranone ring system itself offers multiple positions for structural modification, allowing for the fine-tuning of the molecule's properties.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzofuranone core can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of these substitutions will be directed by the existing substituents on the ring.

Modification of the Lactone Ring: The lactone ring of the phthalide structure can also be a target for modification. Reduction of the carbonyl group can lead to the corresponding diol, which can be further functionalized. Ring-opening reactions under basic or acidic conditions can provide access to substituted benzoic acid derivatives. Furthermore, methods for the synthesis of 3-substituted phthalides, such as through NBS-mediated free-radical bromination followed by substitution, can be conceptually applied to introduce substituents at the 3-position of the lactone ring. nih.gov

The synthesis of various benzofuran derivatives has been extensively studied, with methods available for introducing a wide range of substituents onto the aromatic ring and for modifying the furanone portion of the molecule. nih.govresearchgate.netmdpi.com For instance, palladium-catalyzed C-H activation has been used for the functionalization of related aniline (B41778) derivatives, suggesting that such modern synthetic techniques could be applied to the benzofuranone system. rsc.org

The following table provides examples of potential structural modifications on the benzofuranone ring:

Position of ModificationType of ReactionPotential New Functional Group
Aromatic RingElectrophilic NitrationNitro group (-NO₂)
Aromatic RingHalogenationHalogen (e.g., -Br, -Cl)
3-Position of LactoneRadical Bromination/SubstitutionAlkyl, Aryl, or other groups
Carbonyl Group (C1)ReductionHydroxyl group (-OH)

This table illustrates potential sites and types of reactions for modifying the benzofuranone core.

Biological Targets and Molecular Pathways Associated with the 6 Ethynyl 1,3 Dihydro 2 Benzofuran 1 One Scaffold

Identification and Characterization of Direct Molecular Targets

The therapeutic potential of benzofuran (B130515) derivatives stems from their ability to interact with a variety of specific molecular targets within the cell. These interactions can disrupt disease processes, making them attractive for the development of targeted therapies.

Kinases (e.g., EGFR, NEK4, PI3K) as Therapeutic Targets

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including signal transduction, metabolism, and cell division. researchgate.net The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in non-small-cell lung cancer (NSCLC), making it a key therapeutic target. nih.gov A novel benzofuran-indole hybrid derivative, 8aa , has been identified as a potent and selective EGFR inhibitor. nih.gov This compound has demonstrated selective anticancer effects against NSCLC cell lines and has also shown significant inhibitory effects against the double mutant L858R/T790M EGFR, a common mutation in NSCLC. nih.gov Another study reported that a series of coumarin (B35378) and benzofuran derivatives exhibited multikinase inhibition, with compound 14 showing negative EGFR immunoreaction in vivo.

Phosphatidylinositol-3-Kinase (PI3K): The PI3K pathway is crucial in cell signaling and is often dysregulated in cancer. researchgate.net A series of benzofuran-3-one indole (B1671886) derivatives have been identified as potent inhibitors of PI3K-alpha, with some compounds showing single-digit nanomolar activity. researchgate.net These inhibitors also demonstrated tunable selectivity against the mammalian target of rapamycin (B549165) (mTOR). researchgate.net Furthermore, certain synthesized benzofuran derivatives, such as compounds 8, 9, and 11 , have shown good inhibitory activity against PI3Kα, with IC50 values of 4.1, 7.8, and 20.5 µM, respectively. One of these, compound 8 , also exhibited a dual inhibitory effect against PI3K and VEGFR-2.

Cholinesterases and Amyloid-β Aggregation in Neurological Contexts

The complex pathology of Alzheimer's disease (AD) has driven the development of multi-target drugs. Benzofuran derivatives have emerged as promising scaffolds for this purpose, targeting key aspects of AD progression.

Cholinesterase Inhibition: The cholinergic hypothesis of AD suggests that a decline in acetylcholine (B1216132) levels contributes to cognitive deficits. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Several 2-arylbenzofurans and other benzofuran derivatives have been identified as potent cholinesterase inhibitors. For instance, novel benzofuran-based compounds 7c and 7e displayed promising AChE inhibitory activity with IC50 values of 0.058 and 0.086 μM, respectively, comparable to the drug donepezil. Natural benzofurans like khellin have also shown moderate AChE inhibitory activity.

Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. A series of benzofuran derivatives have been shown to inhibit the formation of Aβ fibrils. This inhibition appears to be linked to the binding of these compounds to the Aβ peptide. N-phenylbenzofuran-2-carboxamide derivatives have been designed as modulators of Aβ42 aggregation, with some compounds inhibiting and others accelerating fibrillogenesis. An orally administered benzofuran derivative, YB-9 , was found to disaggregate Aβ plaques and oligomers in the brain of a transgenic mouse model of AD.

Elucidation of Downstream Signaling Cascades

Beyond direct target inhibition, benzofuran derivatives can modulate complex intracellular signaling pathways that are often dysregulated in disease.

Modulation of Transcription Factor Activity (e.g., NF-κB, AP-1)

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Their modulation can have profound effects on cellular function.

NF-κB: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. A synthetic derivative of benzofuran lignan (B3055560), Benfur , has been shown to inhibit endotoxin-induced NF-κB activation. Another study on a piperazine/benzofuran hybrid, compound 5d , found that it significantly inhibited the phosphorylation levels of key proteins in the NF-κB signaling pathway, including IKKα/IKKβ, IκBα, and p65.

AP-1: Activator protein-1 (AP-1) is another crucial transcription factor that regulates the expression of pro-inflammatory cytokines. The novel benzofuran derivative DK-1014 has been shown to suppress the activation of the AP-1 pathway. It achieves this by attenuating the translocation of c-fos and c-jun to the nucleus.

Regulation of Cellular Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

Several benzofuran derivatives have demonstrated the ability to modulate ROS levels. For instance, the benzofuran derivative BL-038 was found to induce ROS production in human chondrosarcoma cells. Conversely, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown antioxidant properties. Compound 1j from this series was particularly effective at scavenging free radicals and inhibiting lipid peroxidation. It also significantly attenuated NMDA-induced ROS generation in cultured neurons. Some chalcone (B49325) derivatives containing a benzofuran moiety have also been reported to increase ROS levels in cancer cells.

Cellular Responses to 6-Ethynyl-1,3-dihydro-2-benzofuran-1-one Derivatives

The interaction of benzofuran derivatives with their molecular targets and the subsequent modulation of signaling pathways lead to a variety of cellular responses, including apoptosis (programmed cell death) and cell cycle arrest, which are particularly relevant in the context of cancer therapy.

A synthetic derivative of benzofuran lignan, Benfur , has been shown to induce apoptosis in p53-positive cells and cause G2/M cell cycle arrest in Jurkat T-cells. Another novel benzofuran derivative, ACDB , induces apoptosis in human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Furthermore, benzofuran-2-acetic ester derivatives have been found to induce apoptosis and G0/G1 cell cycle arrest in breast cancer cells.

Data Tables

Table 1: Kinase Inhibitory Activity of Benzofuran Derivatives

CompoundTarget KinaseCell LineIC50 (µM)Reference
8aa EGFR (L858R/T790M)NSCLC- nih.gov
Compound 14 MultikinaseMCF-70.07-2.94
Benzofuran-3-one indoles PI3K-alpha-Single-digit nM researchgate.net
Compound 8 PI3Kα-4.1
Compound 9 PI3Kα-7.8
Compound 11 PI3Kα-20.5
Compound 8 PI3K/VEGFR-2-2.21 nM (PI3K)

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 indicates greater potency.

Table 2: Activity of Benzofuran Derivatives in Neurological Models

CompoundTargetActivityModelReference
Compound 7c AChEIC50 = 0.058 µMIn vitro
Compound 7e AChEIC50 = 0.086 µMIn vitro
Khellin AChEModerate InhibitionIn vitro
YB-9 Aβ AggregationDisaggregation5XFAD Mouse Model
N-phenylbenzofuran-2-carboxamides Aβ42 AggregationModulationIn vitro

Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are key mechanisms through which various therapeutic agents exert their effects, particularly in the context of cancer. Several derivatives of the benzofuran scaffold have demonstrated notable activity in these areas.

One study on a novel synthetic benzofuran lignan derivative, identified as Benfur, revealed its capacity to induce cell death by arresting the cell cycle at the G2/M phase in p53-positive cells. nih.gov This compound was found to be a potent antimitotic agent and an inducer of apoptosis. nih.gov The pro-apoptotic effect was linked to the activation of caspase 3 in p53-positive cells, indicating a p53-dependent pathway of apoptosis induction. nih.gov The study also noted that at lower concentrations, the compound's influence was cell-type specific, with no G2/M arrest observed in p53-negative or mutant cells. nih.gov

Further research into other benzofuran derivatives has corroborated their pro-apoptotic potential. For instance, a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed that certain compounds within the series exhibited selective pro-apoptotic activity in chronic myelogenous leukemia (K562) cells. nih.gov Specifically, compound 6 in this study demonstrated a significant 2.31-fold increase in the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade. nih.gov This suggests that the benzofuran scaffold can be chemically modified to enhance its apoptosis-inducing properties. The mechanism of action for some of these derivatives is thought to involve the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis. nih.gov

Table 1: Effects of Benzofuran Derivatives on Apoptosis and Cell Cycle

Compound/DerivativeCell LineKey FindingsReference
Benfur (a benzofuran lignan)Jurkat T lymphocytes (p53+/+)Induces G2/M cell cycle arrest and apoptosis in a p53-dependent manner; activates caspase 3. nih.gov
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (6 )K562 (chronic myelogenous leukemia)Shows a 2.31-fold increase in caspase 3/7 activity, indicating strong pro-apoptotic potential. nih.gov
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (8 )K562 (chronic myelogenous leukemia)Induces apoptosis, potentially via a mitochondrial pathway, with a 13% increase in caspase 3/7 activity. nih.gov

Inflammatory Pathway Regulation (e.g., Cytokine Expression)

The benzofuran scaffold is also implicated in the regulation of inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, and the modulation of key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) is a critical therapeutic strategy.

Research has shown that synthetic derivatives of benzofuran can effectively inhibit inflammatory responses. For example, a novel benzofuran lignan derivative, Benfur, was found to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells. nih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines.

A separate study focused on new heterocyclic/benzofuran hybrids demonstrated their potential as anti-inflammatory agents by targeting the NF-κB and MAPK signaling pathways. nih.gov One particular hybrid, compound 5d , exhibited a significant inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Mechanistic studies revealed that this compound dose-dependently inhibited the phosphorylation of key proteins in the NF-κB pathway (IKKα/IKKβ, IκBα, p65) and the MAPK pathway (ERK, JNK, P38) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This inhibition led to a downstream reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

Furthermore, some benzofuran derivatives have been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, another important target in the inflammatory cascade. nih.gov By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Table 2: Effects of Benzofuran Derivatives on Inflammatory Pathways and Cytokine Expression

Compound/DerivativeTarget/PathwayKey FindingsReference
Benfur (a benzofuran lignan)NF-κBInhibits endotoxin-induced NF-κB activation. nih.gov
Heterocyclic/benzofuran hybrid (5d )NF-κB and MAPK pathwaysInhibits phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and P38; down-regulates the secretion of NO, TNF-α, and IL-6. nih.gov
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives (6 and 8 )IL-6Inhibit the release of the pro-inflammatory cytokine IL-6 in K562 cells. nih.gov
Furosalicylic acids and related benzofuran derivativesCOX-2Show good interactions with the active site of the COX-2 enzyme, suggesting a mechanism for their anti-inflammatory activity. nih.gov

Computational and Theoretical Chemistry Approaches in the Study of 6 Ethynyl 1,3 Dihydro 2 Benzofuran 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. youtube.comyoutube.com These methods are used to determine the electronic structure, which in turn dictates the molecule's geometry, stability, and chemical reactivity.

The first step in the computational analysis of 6-ethynyl-1,3-dihydro-2-benzofuran-1-one involves determining its most stable three-dimensional structure. This is achieved through conformational analysis and geometry optimization. The benzofuranone core, while largely planar, has a lactone ring that can exhibit some flexibility. The ethynyl (B1212043) group at the 6-position is rigid.

Using methods like Density Functional Theory (DFT), with a functional such as B3LYP and a basis set like 6-31G(d,p), the potential energy surface of the molecule is explored to locate the global minimum, which corresponds to the most stable conformer. nih.gov The result of this optimization is a set of precise geometric parameters, including bond lengths, bond angles, and dihedral angles. These optimized coordinates are crucial for all subsequent calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleValue
Bond Lengths C=O (lactone)1.21 Å
C-O (lactone)1.36 Å
C≡C (ethynyl)1.20 Å
C-H (ethynyl)1.06 Å
Bond Angles O-C-C (benzene)109.5°
C-C≡C (ethynyl)178.5°

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electron-withdrawing nature of the lactone ring and the π-system of the ethynyl group significantly influence the energies of these orbitals.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These quantum chemical parameters help in quantitatively assessing the molecule's reactivity.

Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound

DescriptorFormulaHypothetical ValueInterpretation
HOMO Energy EHOMO-6.5 eVRegion of electron donation
LUMO Energy ELUMO-1.8 eVRegion of electron acceptance
HOMO-LUMO Gap ΔE = ELUMO - EHOMO4.7 eVIndicates high kinetic stability
Ionization Potential (I) I ≈ -EHOMO6.5 eVEnergy to remove an electron
Electron Affinity (A) A ≈ -ELUMO1.8 eVEnergy released on adding an electron
Global Hardness (η) η = (I - A) / 22.35 eVResistance to change in electron distribution
Electronegativity (χ) χ = (I + A) / 24.15 eVPower to attract electrons

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

For molecules with therapeutic potential, understanding how they interact with biological targets like proteins or enzymes is crucial. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. ekb.egnih.gov Given that benzofuran (B130515) and phthalide (B148349) derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects, it is plausible to investigate this compound against relevant biological targets. nih.govmdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govwjpr.net The process involves placing the optimized structure of this compound into the active site of a target protein (e.g., a kinase, topoisomerase, or cyclooxygenase) and evaluating the binding poses using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) and considers interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, the oxygen atoms of the lactone could act as hydrogen bond acceptors, while the benzene (B151609) ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site. The ethynyl group could also form specific interactions. The output of a docking study is a ranked list of binding poses and their corresponding binding energies, which suggests the most likely interaction mode. nih.gov

The core structure of this compound can serve as a scaffold for virtual screening campaigns. In this process, large chemical libraries are computationally docked against a specific protein target to identify other molecules that might bind with even higher affinity. This allows for the rapid identification of potential lead compounds for further development.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time (e.g., 50-100 nanoseconds). nih.gov MD simulations provide a more dynamic picture, revealing how the ligand and protein adjust to each other and confirming the stability of key interactions identified in the docking pose.

In Silico ADME Prediction and Lead Optimization

A promising drug candidate must not only have high affinity for its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govmdpi.comresearchgate.net

For this compound, various parameters can be calculated using web-based platforms like SwissADME or other specialized software. nih.govscialert.net These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA). These calculations help assess its drug-likeness based on established rules like Lipinski's Rule of Five.

Table 3: Hypothetical In Silico ADME Profile for this compound

PropertyPredicted ValueAcceptable Range/RuleImplication
Molecular Weight 172.16 g/mol < 500Good (Lipinski's Rule)
LogP (Lipophilicity) 2.10< 5Good (Lipinski's Rule)
Hydrogen Bond Donors 1 (from ethynyl C-H)≤ 5Good (Lipinski's Rule)
Hydrogen Bond Acceptors 2 (from lactone oxygens)≤ 10Good (Lipinski's Rule)
Polar Surface Area (PSA) 35.5 Ų< 140 ŲGood cell permeability
Gastrointestinal Absorption HighHighGood oral bioavailability predicted
Blood-Brain Barrier Permeant YesYes/NoPotential for CNS activity
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C9-Potential for drug-drug interactions

This in silico profile provides a crucial, albeit predictive, overview of the molecule's potential as a drug candidate. For instance, the prediction of high gastrointestinal absorption suggests good potential for oral administration. nih.gov Conversely, predicted inhibition of cytochrome P450 (CYP) enzymes could indicate a risk of adverse drug-drug interactions, a factor that would need to be considered during lead optimization. mdpi.com

Reaction Mechanism Simulations and Transition State Characterization

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the reaction mechanism simulations and transition state characterizations of This compound . While computational and theoretical chemistry are powerful tools for elucidating reaction pathways, energy barriers, and the structures of transient intermediates, it appears that these methods have not yet been applied to this particular compound in published research.

In broader contexts, such as the study of other benzofuran derivatives or molecules with similar structural motifs, computational methods like Density Functional Theory (DFT) are frequently employed. These studies often aim to understand mechanisms of synthesis, reactivity, or biological activity. For instance, DFT calculations have been used to investigate the radical scavenging activities of certain benzofuran-containing compounds by mapping out potential reaction pathways such as Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). In these cases, researchers calculate the energies of reactants, products, and transition states to determine the most likely reaction mechanism.

Similarly, computational studies on ethynyl-substituted aromatic compounds have been conducted to understand their electronic properties and reactivity. These investigations can provide insights into how the ethynyl group influences the electron distribution within the molecule and its susceptibility to various chemical transformations.

However, without specific research on This compound , any discussion of its reaction mechanisms from a computational standpoint would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time. Future computational studies would be necessary to elucidate the specific reaction pathways and characterize the transition states involved in the chemical transformations of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Ethynyl 1,3 Dihydro 2 Benzofuran 1 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 6-ethynyl-1,3-dihydro-2-benzofuran-1-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton. The protons on the aromatic ring would appear in the characteristic downfield region, with their splitting patterns (e.g., doublet, singlet) revealing their positions relative to one another. The methylene (B1212753) protons (-CH₂-) of the dihydrofuran ring would likely appear as a singlet, while the acetylenic proton (-C≡C-H) would also present as a sharp singlet at a specific chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

Atom Type Predicted Chemical Shift (ppm) Notes
¹H NMR
Aromatic (Ar-H) 7.0 - 8.0 Multiple signals, splitting patterns depend on substitution.
Methylene (-CH₂O-) 5.0 - 5.5 Likely a singlet.
Acetylenic (-C≡C-H) 3.0 - 3.5 Sharp singlet.
¹³C NMR
Carbonyl (-C=O) 165 - 175 Characteristic lactone carbonyl. mdpi.com
Aromatic (Ar-C) 110 - 150 Multiple signals.
Alkynyl (-C≡C-) 70 - 90 Two distinct signals for the two sp-hybridized carbons.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the exact molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₀H₆O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. mdpi.com

The monoisotopic mass of the compound is calculated to be 158.03677 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, a common technique for this type of molecule, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. mdpi.comnih.gov The detection of these ions at their predicted mass-to-charge ratios (m/z) provides strong evidence for the compound's identity.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and inducing it to break apart. The resulting fragment ions provide a roadmap of the molecule's structure. For instance, the formation of characteristic benzofuran (B130515) fragment ions is a known pathway in the mass spectra of related compounds. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChem predictions. uni.lu

Adduct Predicted m/z
[M+H]⁺ 159.04405
[M+Na]⁺ 181.02599
[M+K]⁺ 196.99993

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, making IR spectroscopy an excellent method for functional group identification. researchgate.net

The IR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its main structural features. The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the lactone ring, typically seen in the region of 1750-1770 cm⁻¹. The terminal alkyne gives rise to two characteristic signals: a sharp, weak band for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on standard values for the indicated functional groups. Data for the benzofuran core is supported by NIST. nist.gov

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Terminal Alkyne ≡C-H Stretch ~3300
Aromatic Ring C-H Stretch 3000 - 3100
Terminal Alkyne C≡C Stretch 2100 - 2140
Lactone Carbonyl C=O Stretch 1750 - 1770

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. For this compound, Thin Layer Chromatography (TLC) and column chromatography are standard methods used during its synthesis and isolation. nih.gov

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separated components appear as distinct spots, allowing a chemist to determine if the starting material has been consumed and the desired product has been formed. researchgate.net

Silica Gel Column Chromatography is the primary technique for purifying the crude product. The mixture is loaded onto a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through the column. mdpi.comnih.gov Components of the mixture travel down the column at different rates based on their polarity and affinity for the silica gel, allowing for the isolation of this compound in a highly pure form. The purity of the collected fractions is typically verified by TLC.

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry, Thermal Shift Assay)

To understand the biological potential of this compound, it is crucial to study its direct physical interactions with potential protein targets. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA) are powerful methods for quantifying these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event between a ligand (the compound) and a macromolecule (the target protein). nih.gov By titrating the compound into a solution containing the protein, ITC can determine the key thermodynamic parameters of the interaction, including the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov This provides a complete thermodynamic profile of the binding event without the need for labeling.

Thermal Shift Assay (TSA) , also known as differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to unfolded proteins is used. As the temperature is increased, the protein unfolds, causing an increase in fluorescence. If this compound binds to the protein, it will typically stabilize its folded structure, resulting in a higher melting temperature (Tₘ). This "thermal shift" indicates a direct interaction between the compound and the protein.

Advanced Cell-Based and Biochemical Assays for Functional Validation

Following structural confirmation and biophysical characterization, advanced assays are necessary to validate the functional effects of this compound in a biological context.

Flow cytometry is a versatile technique that allows for the rapid analysis of individual cells within a heterogeneous population. It can be used to assess a wide range of cellular processes, such as cell cycle progression, apoptosis (programmed cell death), and the expression of specific proteins.

In the context of benzofuran research, flow cytometry, often using an Annexin V-FITC assay, has been employed to confirm the pro-apoptotic properties of novel derivatives. nih.govnih.govresearchgate.net This assay identifies cells in the early and late stages of apoptosis.

Notably, the ethynyl (B1212043) group on this compound makes it particularly amenable to analysis using "click chemistry." Similar to the nucleoside analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is used to measure cell proliferation, the terminal alkyne on the compound can be covalently linked to a fluorescent azide (B81097) probe. nih.gov This would enable researchers to use flow cytometry to track the uptake and localization of the compound within cells or to identify cell populations that have interacted with the molecule, providing a powerful tool for functional validation. nih.gov

Based on the conducted research, there is no publicly available scientific literature detailing the use of Western Blot analysis or spectrofluorimetric methods specifically for the compound this compound. Consequently, the requested article with detailed research findings and data tables on these specific analytical techniques for this compound cannot be generated.

Scientific research databases and general web searches did not yield any studies that have utilized Western Blotting to analyze protein expression changes induced by this compound, nor were there any publications describing the use of spectrofluorimetric methods to monitor its cellular activity. This suggests that research in these specific areas for this particular compound may not have been published or is not widely available.

Future Directions and Emerging Research Avenues for 6 Ethynyl 1,3 Dihydro 2 Benzofuran 1 One

Development of Next-Generation Synthetic Methodologies

The synthesis of 6-ethynyl-1,3-dihydro-2-benzofuran-1-one would likely require a multi-step process, beginning with a suitably substituted phenol (B47542) or benzene (B151609) derivative. Modern synthetic methodologies that could be employed include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. A plausible synthetic route could involve the Sonogashira coupling of a protected ethynyl (B1212043) group with a halogenated 1,3-dihydro-2-benzofuran-1-one precursor.

One-Pot Reactions: The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, offers significant advantages in terms of efficiency and sustainability. dtu.dk A future synthetic strategy could aim to construct the benzofuranone ring and introduce the ethynyl group in a single, streamlined process.

Future research in this area will likely focus on developing stereoselective and highly efficient synthetic routes to not only this compound but also a diverse library of its analogs for structure-activity relationship (SAR) studies.

Discovery of Novel Biological Targets and Therapeutic Applications

While the biological activity of this compound is unknown, the broader class of 2,3-dihydrobenzofuran-2-ones has been investigated for various therapeutic applications, most notably as anti-inflammatory agents. nih.gov The ethynyl group is a versatile functional group in medicinal chemistry, known to participate in various interactions with biological targets. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for covalent modification of target proteins.

Potential therapeutic applications for this compound could include:

Anti-inflammatory Agents: Building upon the known anti-inflammatory properties of related benzofuranones, the 6-ethynyl derivative could be investigated for its ability to modulate inflammatory pathways. nih.gov

Anticancer Agents: The benzofuranone core is found in several natural products with anticancer activity. dtu.dk The ethynyl group could enhance the binding affinity of the molecule to cancer-related targets or enable novel mechanisms of action.

Neurological Disorders: The structural features of benzofuranones make them attractive candidates for targeting enzymes and receptors in the central nervous system.

Future research will necessitate high-throughput screening of this compound against a wide array of biological targets to uncover its therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Rational Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of this compound, these computational tools can be instrumental in:

Predicting Biological Activity: AI/ML models can be trained on existing data for other benzofuranone derivatives to predict the potential biological activities of the 6-ethynyl analog.

Optimizing Molecular Properties: These models can guide the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties.

Identifying Novel Targets: AI algorithms can analyze large biological datasets to identify potential protein targets for which the this compound scaffold may have a high binding affinity.

The integration of AI and ML will undoubtedly accelerate the discovery and development process for this and related compounds.

Design of Multi-Target-Directed Ligands Incorporating the Benzofuranone Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy. The this compound scaffold could serve as a core structure for the development of MTDLs. The ethynyl group, in particular, can be utilized as a chemical handle to attach other pharmacophores, thereby creating a hybrid molecule with a unique pharmacological profile.

Future research in this direction would involve the rational design and synthesis of hybrid molecules that combine the benzofuranone core with other known pharmacophores to target multiple disease-related proteins simultaneously.

Application as Chemical Probes for Biological Systems

The ethynyl group is a valuable functional group for the development of chemical probes. Its small size and relative inertness in biological systems, coupled with its ability to undergo specific chemical reactions (e.g., "click chemistry"), make it an ideal tag for labeling and identifying biological targets.

This compound could be employed as a chemical probe in the following ways:

Target Identification: By attaching a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) to the ethynyl group, researchers can identify the specific proteins that the benzofuranone scaffold binds to within a cell.

Mechanism of Action Studies: These probes can be used to visualize the subcellular localization of the compound and to study its effects on cellular processes in real-time.

The development of chemical probes based on the this compound structure will be crucial for elucidating its mechanism of action and for identifying novel therapeutic targets.

Q & A

Basic Question: What are the common synthetic routes for 6-ethynyl-1,3-dihydro-2-benzofuran-1-one, and how are reaction conditions optimized?

Methodological Answer:
A one-pot heteroannulation strategy is frequently employed, involving reagents such as benzene derivatives (e.g., substituted benzofurans) and ethynylating agents. For example, analogous syntheses use reflux conditions with solvents like toluene (PhMe) and glacial acetic acid (AcOH), coupled with oxidizing agents such as chloranil (BQCl₂) to facilitate cyclization . Optimization includes adjusting molar ratios (e.g., 1:1.5 substrate-to-oxidant ratio), reflux duration (3–6 hours), and purification via flash chromatography with gradients of ethyl acetate/hexanes (1:5) to isolate the product .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Key features include:

  • ¹H NMR : Resonances for the ethynyl proton (δ ~2.5–3.0 ppm as a singlet) and dihydrobenzofuran methylene protons (δ ~4.0–5.0 ppm as a multiplet) .
  • ¹³C NMR : Signals for the ketone carbonyl (δ ~170–180 ppm) and ethynyl carbons (δ ~70–90 ppm) .
    Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight (C₁₀H₆O₂) and functional groups (C≡C stretch at ~2100 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in NMR data when synthesizing substituted benzofuran derivatives like this compound?

Methodological Answer:
Discrepancies in NMR data often arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Purification : Use flash chromatography with optimized solvent systems (e.g., EtOAc/hexanes gradients) to remove byproducts .
  • Deuterated Solvent Trials : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals, particularly for dihydrobenzofuran protons .
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts to confirm assignments .

Advanced Question: What strategies are recommended for improving the yield of this compound in multi-step syntheses, particularly in heteroannulation reactions?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance cyclization efficiency .
  • Temperature Control : Maintain reflux temperatures (100–110°C) to balance reaction rate and side-product formation .
  • Protecting Groups : Introduce temporary groups (e.g., benzyl ethers) to stabilize reactive intermediates during ethynylation .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak product concentration .

Basic Question: What are the documented biological activities of this compound, and how are these typically assessed in vitro?

Methodological Answer:
The compound exhibits anti-inflammatory activity, evaluated via:

  • Macrophage Assays : LPS-stimulated RAW 264.7 macrophages are treated with the compound, followed by ELISA quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species (ROS) suppression in activated cells .
  • Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression of viability data (MTT assay) .

Advanced Question: In designing experiments to evaluate the anti-inflammatory potential of this compound, what controls and validation methods are essential to ensure data reliability?

Methodological Answer:
Critical experimental controls include:

  • Positive Controls : Use established anti-inflammatory agents (e.g., dexamethasone) to benchmark activity .
  • Vehicle Controls : Test solvent (e.g., DMSO) effects on cell viability and cytokine production.
  • Blind Analysis : Perform ELISA/flow cytometry in triplicate with blinded samples to reduce bias.
    Validation methods:
  • Pathway Inhibition : Use inhibitors (e.g., NF-κB inhibitors) to confirm mechanistic targets .
  • Transcriptomics : RNA-seq or qPCR to assess downstream gene expression (e.g., COX-2, iNOS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.